

Molecular structure and chemical properties of Cefadroxil

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An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefadroxil

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] It is the para-hydroxy derivative of cephalexin and is utilized in the treatment of various infections, including those of the urinary tract, skin and skin structures, and pharyngitis/tonsillitis.[3][4][5] Like other β-lactam antibiotics, **Cefadroxil**'s mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[4][6][7] Its clinical efficacy is intrinsically linked to its molecular structure and resulting chemical properties, which dictate its absorption, distribution, stability, and interaction with its biological target. This guide provides a detailed examination of the molecular and chemical characteristics of **Cefadroxil** for researchers, scientists, and drug development professionals.

Molecular Structure

Cefadroxil's structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which features a bicyclic system composed of a β -lactam ring fused to a dihydrothiazine ring.

- IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3][8]
- Chemical Formula:



• Anhydrous: C₁₆H₁₇N₃O₅S[8][9]

Monohydrate: C16H17N3O5S·H2O[10][11]

· Molecular Weight:

Anhydrous: 363.39 g/mol [9][12]

Monohydrate: 381.40 g/mol [11][13]

The key structural features include:

- Cephem Core: A bicyclic ring system consisting of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The integrity of the β-lactam ring is essential for its antibacterial activity.
- C-7 Acylamino Side Chain: A D-(-)-α-amino-α-(4-hydroxyphenyl)acetamido group. This side chain influences the antibacterial spectrum and pharmacokinetic properties of the molecule.
 [1]
- C-3 Methyl Group: A methyl substituent at the C-3 position, which contributes to the compound's stability.
- C-4 Carboxylic Acid: A carboxyl group that is crucial for binding to penicillin-binding proteins (PBPs) and also influences the drug's solubility and pKa.

Chemical Properties

The physicochemical properties of **Cefadroxil** are fundamental to its formulation, stability, and bioavailability. Key quantitative data are summarized in the tables below.

Physicochemical Data



Property	Value Source(s)	
Molecular Formula	C16H17N3O5S	[8][9]
Molecular Weight	363.39 g/mol	[9][12]
Melting Point	197 °C (decomposes)	[8][13]
pKa (Strongest Acidic)	3.25 - 3.45	[4][6][14]
pKa (Strongest Basic)	7.22 - 7.43	[4][6][14]
LogP (Octanol-Water)	-0.4	[6][8]

Solubility Profile

Solvent	Solubility Description	Reported Value(s)	Source(s)
Water	Slightly to Sparingly Soluble	0.399 - 1.11 mg/mL	[8][14][15][16]
Methanol	Freely Soluble / Soluble	-	[17][18][19]
Ethanol	Very Slightly / Slightly Soluble	-	[6][15]
Chloroform	Practically Insoluble / Soluble	-	[6][19]
Ether	Practically Insoluble	-	[6]

Note: There is variability in reported solubility data, which may depend on the specific experimental conditions (e.g., temperature, pH, crystalline form). **Cefadroxil** is commercially available as a monohydrate, which is described as soluble in water.[10][15]

Stability Profile

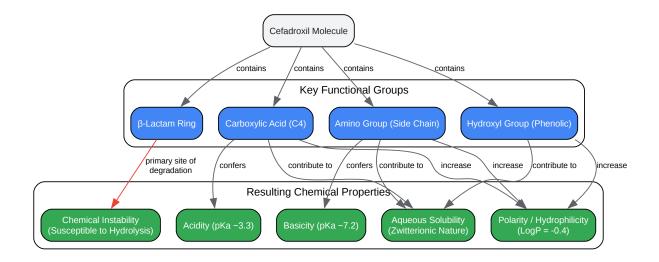
Cefadroxil's stability is a critical parameter, particularly for its formulation as an oral suspension. The primary site of degradation is the β -lactam ring.



- Aqueous Stability: In aqueous solutions, Cefadroxil degradation follows first-order kinetics and is influenced by pH.[20] The degradation pathways include:
 - \circ Intramolecular aminolysis involving the C-7 side-chain amino group attacking the β -lactam ring.[20]
 - Spontaneous or water-catalyzed hydrolysis of the β-lactam ring.[20]
 - Hydroxide ion-catalyzed cleavage of the β-lactam ring, especially in neutral to alkaline conditions.[20]
- Temperature: Reconstituted oral suspensions exhibit greater stability under refrigerated conditions (2-8°C) compared to room temperature.[21][22][23]
- Light: Prolonged exposure to light can cause the compound to change color, indicating potential degradation.[1][13]

Structure-Property Relationships

The chemical properties of **Cefadroxil** are a direct consequence of its molecular structure. The interplay between its functional groups dictates its behavior in various environments.





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Caption: Relationship between **Cefadroxil**'s functional groups and its key chemical properties.

Experimental Protocols

The determination of **Cefadroxil**'s chemical properties relies on established analytical techniques. High-Performance Liquid Chromatography (HPLC) is a predominant method for stability testing and quantification due to its specificity and accuracy.[6]

Stability-Indicating HPLC Method for Cefadroxil Assay

This protocol describes a generalized methodology for assessing the stability of **Cefadroxil** in a formulation, such as a reconstituted oral suspension.

Objective: To quantify the concentration of **Cefadroxil** over time under specific storage conditions and separate the intact drug from its degradation products.

Methodology:

- Chromatographic System:
 - HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to be acidic (e.g., pH
 3.5) to ensure good peak shape.[6][16]
 - Flow Rate: Typically 1.0 1.5 mL/min.
 - Detection: UV detection at a wavelength corresponding to an absorbance maximum for
 Cefadroxil (e.g., ~230-264 nm).[6][16]
 - Temperature: Column oven maintained at a constant temperature (e.g., 25-30°C).



• Preparation of Solutions:

- Standard Solution: A stock solution of Cefadroxil reference standard is prepared by
 accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol or a
 mixture of water and methanol).[16][18] A series of working standards are prepared by
 diluting the stock solution to create a calibration curve.
- Sample Preparation: The Cefadroxil formulation (e.g., reconstituted suspension) is accurately diluted with the mobile phase or a suitable diluent to a concentration within the range of the calibration curve. The solution is filtered through a 0.45 μm syringe filter before injection.

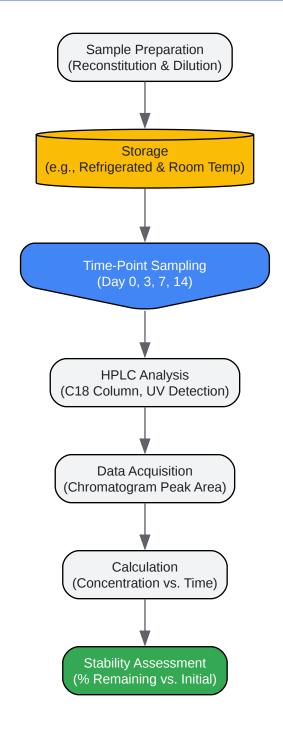
Procedure:

- System Suitability: The chromatographic system is equilibrated with the mobile phase.
 System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are verified by injecting the standard solution multiple times.
- Calibration: The working standard solutions are injected, and a calibration curve is constructed by plotting the peak area against the concentration.
- Sample Analysis: The prepared samples are injected into the HPLC system. The peak area corresponding to Cefadroxil is recorded.

Data Analysis:

- The concentration of **Cefadroxil** in the samples is calculated using the regression equation from the calibration curve.
- For stability studies, samples are assayed at predetermined time intervals (e.g., 0, 3, 7, and 14 days).[23] The percentage of the initial Cefadroxil concentration remaining is calculated to determine the degradation rate.





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Caption: General experimental workflow for a **Cefadroxil** stability study using HPLC.

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